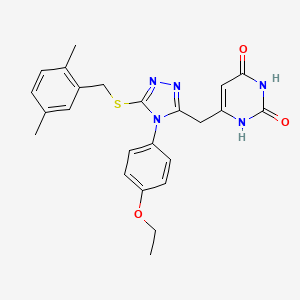

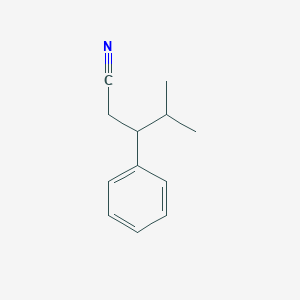

N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable amine (such as 5-amino-3-phenylpentanol) with a carboxylic acid (such as 2-phenylbutanoic acid) in a process known as amide coupling. This is a common method for forming amide bonds .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the hydroxyl group could be esterified with a carboxylic acid, or it could be oxidized to a carbonyl group. The amide bond could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .科学研究应用

Anti-Tumor Activity

Benzofuran derivatives, including N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide, have demonstrated promising anti-tumor properties. These compounds interfere with cancer cell growth, proliferation, and metastasis. Researchers have investigated their potential as novel chemotherapeutic agents, especially in treating specific cancer types such as breast, lung, and colon cancer .

Antibacterial Effects

N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide exhibits antibacterial activity against various pathogens. It may inhibit bacterial growth by disrupting essential cellular processes or interfering with bacterial enzymes. Researchers are exploring its use in developing new antibiotics to combat drug-resistant bacterial strains .

Antioxidant Properties

Benzofuran compounds possess strong antioxidant capabilities. N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide scavenges free radicals, protecting cells from oxidative damage. Antioxidants play a crucial role in preventing age-related diseases and promoting overall health .

Anti-Viral Potential

Some benzofuran derivatives, including N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide, exhibit anti-viral activity. They may inhibit viral replication or entry into host cells. Researchers are investigating their potential as therapeutic agents against viral infections, including hepatitis C virus .

Medicinal Chemistry and Drug Prospects

Due to their diverse biological activities, benzofuran compounds serve as valuable lead structures for drug development. Scientists explore modifications to enhance their efficacy, bioavailability, and safety profiles. N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide could inspire novel drug candidates for various diseases .

Molecular Biology Research

Researchers use benzofuran derivatives as tools in molecular biology studies. Their unique chemical properties allow them to interact with specific biological targets, aiding in understanding cellular processes and signaling pathways.

Chemical Synthesis and Scaffold Design

Benzofuran compounds serve as versatile building blocks in organic synthesis. Novel methods for constructing benzofuran rings have been developed, enabling the synthesis of complex polycyclic structures. Researchers explore these synthetic routes for drug discovery and scaffold design .

Potential Neuroprotective Effects

While not extensively studied, some benzofuran derivatives exhibit neuroprotective properties. They may modulate neuronal function, making them interesting candidates for neurological disorders such as Alzheimer’s disease and Parkinson’s disease .

属性

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-2-20(19-11-7-4-8-12-19)21(24)22-15-13-18(14-16-23)17-9-5-3-6-10-17/h3-12,18,20,23H,2,13-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRMCJTVLGOZPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCC(CCO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

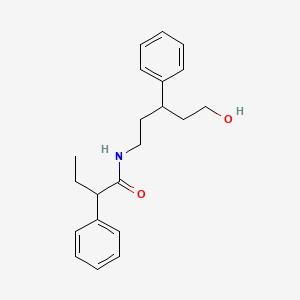

![N-[4-(2-Oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B2619881.png)

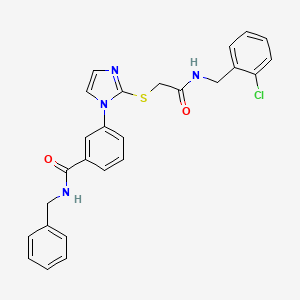

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide](/img/structure/B2619886.png)

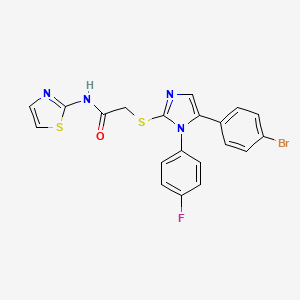

![[2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2619887.png)

![7,7-Dibromopentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-1-ol](/img/structure/B2619897.png)